(E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime
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Overview
Description
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is also known by its IUPAC name, (1Z)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone oxime . This compound is characterized by its methoxy group attached to a tetrahydronaphthalene ring, which is further linked to a hydroxylamine group.
Preparation Methods
The synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one with hydroxylamine hydrochloride under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxime group to an amine group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield a nitroso compound, while reduction with sodium borohydride will produce an amine.
Scientific Research Applications
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine can be compared with other similar compounds, such as:
6-Methoxy-1,2,3,4-tetrahydronaphthalene: This compound lacks the hydroxylamine group and is primarily used as an intermediate in organic synthesis.
1,2,3,4-Tetrahydronaphthalen-1-ylidene)hydroxylamine: This compound lacks the methoxy group and has different chemical properties and reactivity.
The presence of both the methoxy and hydroxylamine groups in N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine makes it unique and versatile for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(NZ)-N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3/b12-11- |
InChI Key |
QEPLWBMPKVIAOH-QXMHVHEDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\O)/CCC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO)CCC2 |
Origin of Product |
United States |
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